N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide
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Description
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C22H31N5O3 and its molecular weight is 413.522. The purity is usually 95%.
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Scientific Research Applications
Behavioral Pharmacology and Antidepressant Potential
Research into similar compounds, such as AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, has shown potential applications in profiling anxiolytic and antidepressant capabilities. These studies suggest that compounds acting as 5-HT1B antagonists may have utility in treating anxiety and affective disorders. This line of research underscores the potential of N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide and related compounds for exploring new treatments for mental health disorders (Hudzik et al., 2003).
Therapeutic Uses and Chemical Properties
The N-phenylpiperazine subunit, a component related to the structure of the compound of interest, has been identified as a versatile scaffold in medicinal chemistry, particularly for CNS disorders. This suggests that modifications to this structure could lead to new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. Such research emphasizes the value of exploring the chemical properties and potential therapeutic applications of compounds like N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide (Maia et al., 2012).
DNA Interaction and Drug Design
Compounds that interact with the DNA minor groove, such as Hoechst 33258 and its analogues, provide insights into the molecular basis for DNA sequence recognition and binding. Research on these compounds has applications in drug design, especially for targeting specific DNA sequences. This area of study could be relevant for understanding the interactions of N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide with biological molecules (Issar & Kakkar, 2013).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands for Alzheimer's disease highlights the potential of compounds with specific structural features for use in diagnostic imaging. This research area may benefit from compounds like N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide, which could serve as novel imaging agents or lead compounds for the development of diagnostic tools for neurodegenerative diseases (Nordberg, 2007).
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-25(2)18-8-6-17(7-9-18)20(27-12-10-26(3)11-13-27)16-24-22(29)21(28)23-15-19-5-4-14-30-19/h4-9,14,20H,10-13,15-16H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMCUXWCJKSJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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